Introduction: Positioning a Key Synthetic Building Block
Introduction: Positioning a Key Synthetic Building Block
In the landscape of specialty chemicals, halogenated phenols serve as foundational pillars for the synthesis of complex active ingredients in the pharmaceutical and agrochemical sectors. Among these, 2,6-Dichloro-4-fluorophenol emerges as a molecule of significant interest. Its specific substitution pattern—two ortho chlorine atoms sterically shielding the hydroxyl group and a para fluorine atom modifying the electronic properties of the ring—imparts unique reactivity and makes it a valuable precursor for targeted molecular design.
This guide provides an in-depth technical overview of 2,6-Dichloro-4-fluorophenol, moving beyond simple data recitation to explore the causality behind its synthesis, the rationale for its analytical characterization, and its potential in advanced chemical manufacturing. The content herein is curated for researchers, chemists, and process development professionals who require a practical and scientifically grounded understanding of this versatile intermediate.
Core Properties and Identification
The unique identity of 2,6-Dichloro-4-fluorophenol is defined by its specific molecular structure and resulting physicochemical properties. Its Chemical Abstracts Service (CAS) number is 392-71-2 .[1][2]
Physicochemical & Structural Data
A summary of the core quantitative data for 2,6-Dichloro-4-fluorophenol is presented in Table 1, providing a quick reference for laboratory and modeling applications.
| Property | Value | Source(s) |
| CAS Number | 392-71-2 | [1][2] |
| Molecular Formula | C₆H₃Cl₂FO | [1][2] |
| Molecular Weight | 180.99 g/mol | [1][2] |
| Appearance | Cream to pale brown crystalline solid | Thermo Fisher Scientific |
| Melting Point | 46.0 - 52.0 °C | Thermo Fisher Scientific |
| Solubility | Soluble in organic solvents; limited in water | CymitQuimica |
| IUPAC Name | 2,6-dichloro-4-fluorophenol | PubChem |
| SMILES | OC1=C(Cl)C=C(F)C=C1Cl | [1][2] |
| InChIKey | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant pathway to 2,6-Dichloro-4-fluorophenol is through the electrophilic aromatic substitution (EAS) of 4-fluorophenol. The hydroxyl group is a powerful activating ortho-, para- director, making the positions adjacent to it highly susceptible to chlorination.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis hinges on the fundamental principles of EAS. The hydroxyl group (-OH) of the starting material, 4-fluorophenol, strongly activates the aromatic ring by donating electron density through resonance. This makes the ortho positions (C2 and C6) electron-rich and thus primary targets for attack by an electrophile (Cl⁺). The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. Because the para position is already occupied by fluorine, chlorination is directed exclusively to the ortho positions.
Caption: Figure 1: Mechanism of Ortho-Chlorination
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established methods for the chlorination of 4-fluorophenol, which produce 2,6-dichloro-4-fluorophenol as a key, isolable product.[3]
Materials:
-
4-Fluorophenol (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Water
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) (approx. 2.0 - 2.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Stirring plate and magnetic stir bar
-
Dropping funnel (for SO₂Cl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction medium, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).
-
Dissolution: Charge the flask with 4-fluorophenol (1.0 eq) and a suitable solvent such as dichloromethane or water (approx. 1.8-2.0 mL per gram of phenol).[3] Begin stirring to dissolve the solid.
-
Chlorination: Cool the mixture in an ice bath to 5-15 °C. Begin bubbling chlorine gas slowly into the stirred solution. Alternatively, add sulfuryl chloride dropwise via a dropping funnel.
-
Expert Insight: The rate of addition is critical. An excessively high rate can lead to a temperature spike and increased formation of undesired, highly chlorinated by-products. Monitor the reaction progress by taking small aliquots for GC analysis. The goal is to maximize the formation of the di-chloro product while minimizing residual mono-chloro starting material and tri-chloro byproducts.
-
-
Reaction Monitoring: Continue the addition of the chlorinating agent until GC analysis shows the desired conversion. The reaction typically produces a mixture of 2-chloro-4-fluorophenol and the target 2,6-dichloro-4-fluorophenol.[3] Pushing the reaction with excess chlorine will increase the yield of the desired di-chloro product relative to the mono-chloro intermediate.
-
Workup: Once the reaction is complete, cease the addition of chlorine and purge the system with nitrogen gas to remove any dissolved HCl and excess chlorine.
-
Quenching: If using an organic solvent, carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl). Separate the organic layer.
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture.
-
Recrystallization: For initial purification, recrystallization from a non-polar solvent like petroleum ether or hexane can be effective, especially if the desired product is the major component.[4]
-
Column Chromatography: For high-purity material, silica gel column chromatography is the method of choice. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the unreacted starting material, the mono-chloro intermediate, and the di-chloro product.
-
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of 2,6-Dichloro-4-fluorophenol. Gas Chromatography and NMR Spectroscopy are the primary techniques employed.
Gas Chromatography (GC) Protocol
GC is the workhorse for monitoring reaction progress and determining final product purity.
Instrumentation:
-
GC System: Agilent GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a CP-Sil 13 CB (similar to a DB-17 or HP-50+), is well-suited for separating halogenated phenols.
-
Carrier Gas: Helium or Hydrogen.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 270 °C.
-
Final Hold: 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of the material (approx. 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.
Self-Validation Insight: The protocol's validity is confirmed by running a standard of the starting material (4-fluorophenol) to establish its retention time. The mono-chlorinated and di-chlorinated products will have progressively longer retention times due to their higher molecular weights and boiling points. Purity is determined by calculating the area percentage of the desired peak relative to all other peaks in the chromatogram.
Caption: Figure 2: GC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Interpretation
NMR provides unequivocal structural confirmation. Based on the molecule's symmetry, a predictable spectrum is expected.
-
¹H NMR: The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry.[2]
-
Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent. They will appear as a single signal, which will be split into a doublet by the fluorine atom at C-4 (³JH-F coupling). This signal is typically expected in the range of 7.0-7.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5.0-6.0 ppm, whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR: Four distinct signals are expected due to symmetry.[1]
-
C4 (C-F): This carbon will show the largest chemical shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 240-250 Hz). Expected around 155-160 ppm.
-
C1 (C-OH): The carbon bearing the hydroxyl group, expected around 145-150 ppm.
-
C2, C6 (C-Cl): The two equivalent carbons bearing chlorine atoms. Expected around 120-125 ppm.
-
C3, C5 (C-H): The two equivalent carbons bearing hydrogen atoms. This signal will appear as a doublet due to two-bond coupling with fluorine (²JC-F). Expected around 116-120 ppm.
-
Applications in Synthesis
2,6-Dichloro-4-fluorophenol is not an end-product but a strategic intermediate. Its value lies in its potential for further functionalization, primarily in the synthesis of high-value agrochemicals such as herbicides and fungicides.[5] The ortho-dichloro pattern provides steric hindrance that can enhance metabolic stability in biological systems, while the para-fluoro group is a common feature in many modern active ingredients.
A representative synthetic application involves the conversion to an aniline derivative, a common step in the production of many pesticides. For example, the closely related 2,6-dichloro-4-aminophenol is a documented key intermediate in the synthesis of the insecticide Hexaflumuron .[6][7] The workflow below illustrates a plausible pathway where 2,6-dichloro-4-fluorophenol could be utilized in a similar manner, typically involving nitration followed by reduction.
Caption: Figure 3: Representative Synthetic Utility
Safety and Handling
As with all halogenated phenols, 2,6-dichloro-4-fluorophenol must be handled with appropriate care. It is classified as harmful and an irritant.
-
GHS Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and nitrile gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Dichloro-4-fluorophenol (CAS: 392-71-2) is more than just a catalog chemical; it is a strategically designed building block for modern chemical synthesis. Its preparation via the controlled chlorination of 4-fluorophenol is a classic example of leveraging activating groups to direct electrophilic substitution. Proper analytical characterization by GC and NMR is crucial for ensuring its quality for downstream applications. While its primary role is as a precursor, its unique electronic and steric properties make it an invaluable tool for chemists developing next-generation agrochemicals and pharmaceuticals, where precise molecular architecture is paramount to function.
References
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Royal Society of Chemistry. Electronic Supplementary Material for a related publication showing typical NMR data for substituted phenols. [Link]
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Human Metabolome Database. 13C NMR Spectrum for 4-Chlorophenol. [Link]
- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.
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University of Regensburg. 13C NMR Spectroscopy guide. [Link]
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ResearchGate. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. [Link]
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Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]
- Google Patents.
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European Patent Office. EP1321449B1 - Production method of a 2,6-dichlorophenol compound. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities. [Link]
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Organic Syntheses. 2,6-dichlorophenol preparation. [Link]
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Michigan State University Chemistry. Proton NMR Table. [Link]
- Google Patents. SU252319A1 - METHOD OF OBTAINING 2,6-DICHLOROPHENOL.
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
European Patent Office. EP0188848A1 - Preparation of 4-fluorophenols. [Link]
Sources
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- 2. 2,6-DICHLORO-4-FLUOROPHENOL(392-71-2) 1H NMR spectrum [chemicalbook.com]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
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